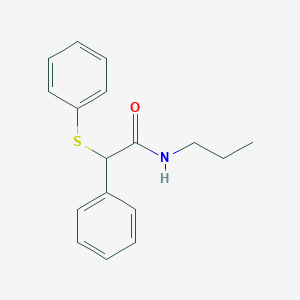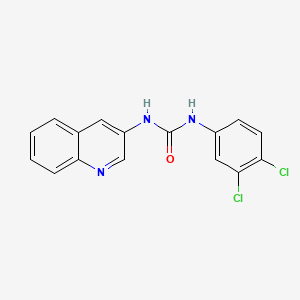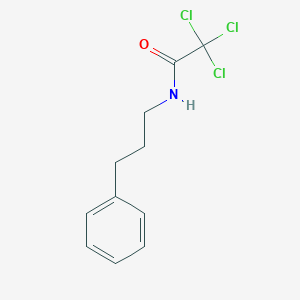![molecular formula C21H26N2O6 B5022971 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide](/img/structure/B5022971.png)
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide, also known as MDA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of unique biochemical and physiological effects. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antiviral activity against a number of viruses, including HIV-1 and herpes simplex virus. This compound has also been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide in lab experiments is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, another enzyme involved in the production of prostaglandins. This selectivity may make this compound a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can inhibit the activity of both COX-1 and COX-2. Additionally, this compound has been found to have low toxicity in animal studies, suggesting that it may be a safe compound to use in humans. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer to cells or animals.
Future Directions
There are a number of future directions for the study of 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other enzymes and proteins that it may interact with. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide is synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of various diseases.
properties
IUPAC Name |
2-[2-[[2-(2-amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-16-6-12(14(10-20(22)24)8-18(16)28-3)5-13-7-17(27-2)19(29-4)9-15(13)11-21(23)25/h6-9H,5,10-11H2,1-4H3,(H2,22,24)(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOZAAIWCZOLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2CC(=O)N)OC)OC)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5022894.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-pyridinylbenzamide](/img/structure/B5022902.png)
![ethyl 5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5022903.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5022909.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5022912.png)
![ethyl 3-benzyl-7-methyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5022922.png)


![N-(3-chloro-4-fluorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5022957.png)

![4-[4-(dibutylamino)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5022969.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5022972.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5022976.png)